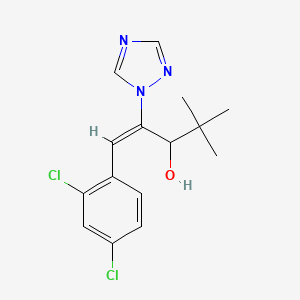

Diniconazole

Overview

Description

Diniconazole is a triazole fungicide known for its systemic action and ability to inhibit ergosterol biosynthesis in fungi. It is used to control a variety of fungal diseases, including powdery mildew, bunt, smut, and septoria leaf spot. The compound is characterized by its low aqueous solubility and low volatility, making it persistent in both soil and water systems .

Biochemical Analysis

Biochemical Properties

Diniconazole plays a crucial role in biochemical reactions by inhibiting the enzyme sterol 14α-demethylase (EC 1.14.13.70), which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death . The compound interacts with various biomolecules, including cytochrome P450 enzymes, which are responsible for its metabolism and detoxification .

Cellular Effects

This compound affects various types of cells and cellular processes. In fungal cells, it inhibits ergosterol biosynthesis, leading to altered cell membrane integrity and function . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in fungal cell death . In plant cells, this compound has been shown to act as a growth retardant, affecting cell division and elongation . It also influences the expression of genes involved in stress responses and secondary metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the heme group of sterol 14α-demethylase, inhibiting its enzymatic activity . This binding prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates . Additionally, this compound can interact with other cytochrome P450 enzymes, affecting their activity and potentially leading to changes in the metabolism of other compounds . The inhibition of sterol 14α-demethylase also results in changes in gene expression, as the cell attempts to compensate for the disrupted ergosterol biosynthesis pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a biological half-life of approximately 6.2 days in plant tissues . Over time, this compound degrades into various metabolites, which may have different levels of activity and toxicity . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . In in vitro studies, this compound has been shown to persist in both soil and water systems, indicating its potential for long-term environmental impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is moderately toxic to mammals, with potential effects on reproduction and development . Higher doses can lead to more severe toxic effects, including liver and kidney damage . In birds and fish, this compound has been shown to be moderately toxic, with acute toxicity observed at higher concentrations . The compound’s toxicity is influenced by its ability to interact with cytochrome P450 enzymes, affecting the metabolism and detoxification of other compounds .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes are responsible for the oxidative metabolism of this compound, leading to the formation of various metabolites . The primary metabolic pathway involves the hydroxylation of the triazole ring and the subsequent formation of conjugates with glucuronic acid or sulfate . These metabolites are then excreted from the body through urine and feces . The inhibition of sterol 14α-demethylase by this compound also affects the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has low aqueous solubility and low volatility, which affects its distribution in the environment . In plant tissues, this compound is taken up through the roots and transported to other parts of the plant via the xylem . Within cells, this compound can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s systemic action allows it to provide both curative and protective effects against fungal pathogens .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. In fungal cells, this compound primarily localizes to the endoplasmic reticulum, where sterol 14α-demethylase is located . This localization allows this compound to effectively inhibit the enzyme and disrupt ergosterol biosynthesis . In plant cells, this compound can be found in various compartments, including the cytoplasm and vacuoles . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diniconazole is synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 1,2,4-triazole to form an intermediate, which is then reacted with tert-butylacetylene. The final step involves the addition of a hydroxyl group to the resulting compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Diniconazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound-M, a metabolite with similar fungicidal properties.

Reduction: The compound can be reduced under specific conditions, although this is less common in practical applications.

Substitution: this compound can undergo substitution reactions, particularly involving the triazole ring and the dichlorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products:

This compound-M: Formed through oxidation.

Substituted this compound Derivatives: Formed through substitution reactions.

Scientific Research Applications

Diniconazole has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying triazole fungicides and their interactions with fungal enzymes.

Medicine: Explored for its potential use in treating fungal infections in humans and animals.

Industry: Utilized in agriculture to protect crops from fungal diseases, thereby enhancing yield and quality.

Mechanism of Action

Diniconazole exerts its effects by inhibiting the enzyme sterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By blocking this enzyme, this compound disrupts the formation of ergosterol, leading to increased cellular permeability and ultimately the death of the fungal cell .

Comparison with Similar Compounds

Tebuconazole: Another triazole fungicide with a similar mechanism of action.

Metconazole: Shares structural similarities and is used for similar applications.

Fluconazole: A triazole antifungal used primarily in medicine

Uniqueness of Diniconazole: this compound is unique in its specific structural configuration, which allows for effective inhibition of sterol 14α-demethylase. Its persistence in soil and water systems also distinguishes it from some other triazole fungicides, making it particularly effective in certain agricultural settings .

Biological Activity

Diniconazole is a triazole fungicide widely used in agriculture for controlling various fungal diseases in crops. Its biological activity extends beyond fungicidal properties, influencing plant growth and physiological responses. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to illustrate its effects.

This compound acts primarily as a fungicide by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death in susceptible fungi. Additionally, this compound has been identified as a potent inhibitor of abscisic acid (ABA) catabolism in plants, which plays a crucial role in stress responses and growth regulation.

Key Findings on this compound's Mechanism:

- This compound inhibits the enzyme ABA 8'-hydroxylase, increasing ABA levels during drought stress conditions, thereby enhancing plant tolerance to water deficit .

- It has been shown to affect various physiological parameters in treated plants, including germination rates and root elongation .

Effects on Plant Growth

Research indicates that this compound can have significant effects on plant growth and development. A study using Allium cepa (onion) bulbs demonstrated that treatment with this compound resulted in reduced germination rates, root elongation, and overall biomass compared to untreated controls.

Table 1: Effects of this compound on Allium cepa

| Treatment Group | Germination Percentage (%) | Mean Root Length (cm) | Weight Gain (g) |

|---|---|---|---|

| Control | 90 | 7.5 | 2.0 |

| This compound (100 mg/L) | 45 | 1.6 | 0.25 |

| CME + this compound | 67 | 4.2 | 0.75 |

CME refers to Cornelian cherry fruit extract, which showed some protective effects against this compound toxicity .

Biochemical Responses

This compound treatment has been associated with various biochemical changes in plants. Notably, it increases the levels of malondialdehyde (MDA), a marker for oxidative stress, while also elevating the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 2: Biochemical Parameters Post-Diniconazole Treatment

| Parameter | Control Group | This compound Group |

|---|---|---|

| Malondialdehyde (MDA) Content | Low | High |

| SOD Activity (units/mg FW) | Baseline | Significantly Increased |

| Catalase Activity (units/mg FW) | Baseline | Significantly Increased |

These changes indicate that this compound induces oxidative stress in plants, leading to cellular damage if not mitigated by protective agents like antioxidants .

Case Studies

-

Preventive Efficiency of Cornelian Cherry Extract :

A study assessed the protective effects of Cornelian cherry extract against this compound-induced toxicity in Allium cepa. The results indicated that the extract could ameliorate some adverse effects caused by this compound, improving germination rates and reducing oxidative stress markers . -

Residue Analysis in Agricultural Products :

Research has shown that this compound residues can persist in agricultural products like cucumbers and peppers post-application. This raises concerns regarding food safety and necessitates monitoring for residue levels to ensure compliance with safety standards . -

Impact on Cannabinoid Production :

A recent study highlighted that this compound application could enhance the yield of cannabinoids in hemp (Cannabis sativa) under controlled farming conditions. This suggests potential applications beyond traditional fungicide use, possibly influencing secondary metabolite production .

Properties

CAS No. |

70217-36-6 |

|---|---|

Molecular Formula |

C15H17Cl2N3O |

Molecular Weight |

326.2 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |

InChI |

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3 |

InChI Key |

FBOUIAKEJMZPQG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |

Isomeric SMILES |

CC(C)(C)C(/C(=C/C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O |

Canonical SMILES |

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |

Key on ui other cas no. |

83657-24-3 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol diniconazole S 3308 S-3308L |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.